molecular formula C7H9NOS B13005174 5-(Hydroxymethyl)-4-methylpyridine-2(1H)-thione

5-(Hydroxymethyl)-4-methylpyridine-2(1H)-thione

Cat. No.: B13005174
M. Wt: 155.22 g/mol
InChI Key: ZBNXZDWAMFHJPQ-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-4-methylpyridine-2(1H)-thione is a heterocyclic compound characterized by a pyridine backbone substituted with a hydroxymethyl group at position 5, a methyl group at position 4, and a thione group at position 2.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

5-(hydroxymethyl)-4-methyl-1H-pyridine-2-thione

InChI

InChI=1S/C7H9NOS/c1-5-2-7(10)8-3-6(5)4-9/h2-3,9H,4H2,1H3,(H,8,10)

InChI Key

ZBNXZDWAMFHJPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)NC=C1CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-4-methylpyridine-2(1H)-thione can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyridine-2-thione with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 5-position. The reaction typically proceeds as follows:

    Starting Material: 4-methylpyridine-2-thione

    Reagent: Formaldehyde

    Conditions: Basic conditions (e.g., sodium hydroxide in water)

    Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-4-methylpyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The thione group can be reduced to a thiol group using reducing agents like sodium borohydride.

    Substitution: The methyl group at the 4-position can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-(Formyl)-4-methylpyridine-2(1H)-thione

    Reduction: 5-(Hydroxymethyl)-4-methylpyridine-2(1H)-thiol

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(Hydroxymethyl)-4-methylpyridine-2(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-4-methylpyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the thione group, allowing it to participate in various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 5-(hydroxymethyl)-4-methylpyridine-2(1H)-thione, the following compounds are compared based on synthesis, structural features, physicochemical properties, and biological activities:

5-Hydroxy-2-methylpyrimidine-4(1H)-thione

  • Structure : Pyrimidine ring with hydroxy (C5), methyl (C2), and thione (C4) groups.
  • Synthesis: Derived from hydrazide intermediates reacting with CS₂/KOH in ethanol .
  • Properties :
    • Molar mass: 142.18 g/mol.
    • Spectral IR bands for NH (3127 cm⁻¹) and C=S (1120 cm⁻¹) .
  • Biological Activity: Not explicitly reported but structurally analogous to antimicrobial pyrimidine-thiones .

(S)-5-(5-(2-Chlorophenyl)-4H-pyrazol-3-yl)-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione

  • Structure : Dihydropyrimidine fused with pyrazole, featuring a thione group.
  • Synthesis : Cyclocondensation of hydrazides with CS₂, followed by acidification .
  • Properties :
    • Melting point: 179°C.
    • UV λmax: 220 nm (log ε = 5.40), 250 nm (log ε = 5.31) .

4-Alkoxy-1-hydroxypyridine-2-thiones

  • Structure : Pyridine with alkoxy (C4), hydroxyl (C1), and thione (C2) groups.
  • Synthesis : Nucleophilic substitution of chloro-pyridine N-oxides with alkoxide ions, followed by thiolation .
  • Properties :
    • Derivatives (e.g., 4-heptyloxy) isolated as adamantane carboxylate esters .
  • Applications : Ligands for metal complexes and precursors for functional materials .

5-[4-Amino-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-yl]-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione

  • Structure : Dihydropyrimidine fused with triazole-thione.
  • Synthesis : Reaction of carbohydrazides with CS₂/KOH, followed by condensation with aromatic acids .
  • Properties :
    • Melting point: 168°C.
    • IR: NH (3127 cm⁻¹), C=S (1190 cm⁻¹) .
  • Biological Activity : Antioxidant and antimicrobial activities demonstrated in related triazole-thiadiazole hybrids .

Comparative Analysis

Table 1: Physicochemical Properties

Compound Molar Mass (g/mol) Melting Point (°C) Key Spectral Features (IR, UV)
This compound ~167.2* Not reported Expected C=S (~1120 cm⁻¹), OH (~3400 cm⁻¹)
5-Hydroxy-2-methylpyrimidine-4(1H)-thione 142.18 Not reported NH (3127 cm⁻¹), C=S (1120 cm⁻¹)
Dihydropyrimidine-pyrazole-thione 385.87 179 UV λmax: 220, 250 nm
Triazole-dihydropyrimidine-thione 321.0 168 NH (3127 cm⁻¹), C=S (1190 cm⁻¹)

*Calculated based on molecular formula C₇H₉NO₂S.

Biological Activity

5-(Hydroxymethyl)-4-methylpyridine-2(1H)-thione is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11H12NOSC_{11}H_{12}NOS. The compound features a pyridine ring substituted with a hydroxymethyl group and a methyl group, alongside a thione functional group. This unique arrangement contributes to its distinct reactivity and biological activities.

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : The thione group can interact with cellular components, leading to antimicrobial effects. The compound may inhibit specific enzymes or disrupt cellular processes that are critical for microbial survival .
  • Cytotoxic Effects : Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. It may induce apoptosis through the inhibition of topoisomerase II, a crucial enzyme for DNA replication and repair .
  • Binding Affinity : Interaction studies indicate that this compound has significant binding affinity to biological targets, which enhances its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that this compound displays notable antimicrobial activity against various pathogens. Its efficacy in inhibiting bacterial growth has been documented in several studies.

Pathogen Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Candida albicans1825

Anticancer Activity

The compound has shown promising results in inhibiting the growth of cancer cells. A study evaluated its effects on human lung cancer (A549) and colorectal cancer (HCT116) cell lines.

Cell Line IC50 (µM) Mechanism
A54915Apoptosis induction
HCT11620Topoisomerase II inhibition

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated significant inhibitory activity, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that the compound effectively reduced cell viability in A549 and HCT116 cells, with IC50 values suggesting strong potential for further development as an anticancer drug.

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